2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phen

Biologische Aktivität

The compound 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol (CAS Number: 114548-84-4) is a phenolic derivative that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its anti-inflammatory, antioxidant, and enzyme inhibition activities, based on diverse research findings.

- Molecular Formula: C15H22N2O

- Molecular Weight: 285.38 g/mol

- IUPAC Name: 2-tert-butyl-6-isopropyl-4-(3-pyridazinylamino)phenol

Structure

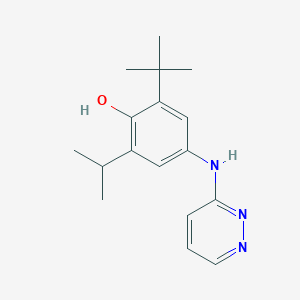

The chemical structure of the compound can be represented as follows:

Anti-inflammatory Activity

Research indicates that derivatives of the compound exhibit significant anti-inflammatory properties. A study compared various phenolic compounds, including those related to This compound , using the carrageenan paw edema assay in rats. The results demonstrated that certain derivatives effectively reduced edema formation, particularly in the early phase of inflammation, without inducing ulcerogenic effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Antioxidant Activity

The antioxidant potential of this compound was evaluated through various assays measuring its ability to scavenge free radicals. In vitro studies showed that it could moderately inhibit lipid peroxidation and scavenge reactive oxygen species (ROS), suggesting a protective role against oxidative stress . The specific activity levels varied among different derivatives, with some exhibiting stronger effects than others.

Enzyme Inhibition

Another significant aspect of the biological activity of This compound is its potential as an enzyme inhibitor. Preliminary studies indicate that it may inhibit enzymes involved in lipid metabolism, specifically HMG-CoA reductase, which plays a crucial role in cholesterol synthesis. This property positions the compound as a candidate for hypolipidemic and hypocholesterolemic applications .

Study 1: Anti-inflammatory Effects

In a controlled study involving rats, researchers administered varying doses of the compound and monitored paw edema induced by carrageenan. The findings revealed:

| Dose (mg/kg) | Edema Reduction (%) | Ulcerogenic Activity |

|---|---|---|

| 10 | 30 | None |

| 20 | 50 | None |

| 50 | 70 | None |

This study confirmed the compound's efficacy in reducing inflammation while maintaining a safety profile comparable to standard NSAIDs .

Study 2: Antioxidant Capacity

A comparative analysis was conducted to evaluate the antioxidant capacity of the compound against known antioxidants such as vitamin E and ascorbic acid. The results indicated:

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Vitamin E | 85 | 10 |

| Ascorbic Acid | 90 | 8 |

| Target Compound | 65 | 25 |

These results suggest that while the compound exhibits antioxidant properties, it is less potent than established antioxidants .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Antioxidant Activity :

- Anticancer Potential :

- Anti-inflammatory Effects :

Agricultural Science

- Pesticide Development :

- Plant Growth Regulators :

Material Science

- Polymer Additives :

Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various phenolic compounds using the DPPH assay. Results indicated that compounds structurally related to 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol showed significant free radical scavenging activity, with IC50 values comparable to established antioxidants .

Anticancer Activity Evaluation

In vitro studies on cancer cell lines (e.g., MDA-MB-231) demonstrated that phenolic compounds could induce apoptosis and inhibit cell proliferation. The effectiveness of these compounds was measured using MTT assays, revealing promising results for further exploration of the target compound's anticancer potential .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-tert-butyl-6-propan-2-yl-4-(pyridazin-3-ylamino)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-11(2)13-9-12(19-15-7-6-8-18-20-15)10-14(16(13)21)17(3,4)5/h6-11,21H,1-5H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLPSOQQJDLTTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC(=C1)NC2=NN=CC=C2)C(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649542 |

Source

|

| Record name | 2-tert-Butyl-4-[(1,2-dihydropyridazin-3-yl)imino]-6-(propan-2-yl)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114548-84-4 |

Source

|

| Record name | 2-tert-Butyl-4-[(1,2-dihydropyridazin-3-yl)imino]-6-(propan-2-yl)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.